
(E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound (E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid is a structurally complex molecule that is related to various compounds studied for their diverse chemical properties and biological activities. While the exact compound is not directly studied in the provided papers, related compounds with similar functional groups and structural motifs have been investigated, providing insights into the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an enoic acid backbone with various substituents. For instance, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was confirmed by techniques such as FT-IR and NMR, ensuring the purity and correct formation of the compound . These methods are likely applicable to the synthesis of (E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid, with adjustments made for the specific substituents present in the target molecule.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the crystal structure of a related compound was found to be stabilized by intramolecular hydrogen bonds and intermolecular interactions . These findings suggest that (E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid may also exhibit a stable crystal structure with similar intramolecular and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their interactions with other molecules. For instance, the interaction of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid with DNA suggests an intercalative binding mode, indicating that the compound could participate in chemical reactions involving nucleic acids . This implies that (E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid might also interact with biomolecules, potentially leading to biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic and computational methods. For example, the nonlinear optical (NLO) activity of a similar compound was confirmed by both experimental and theoretical methods, indicating that the compound has potential applications in optical technologies . Additionally, the luminescence spectra of metal complexes with related ligands suggest that (E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid could form luminescent metal complexes . The compound's physical properties, such as solubility and melting point, would likely be influenced by its functional groups and molecular interactions.
Eigenschaften
IUPAC Name |
(E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-19-12(18)8-3-2-7(6-9(8)14)13-10(15)4-5-11(16)17/h2-6,14H,1H3,(H,13,15)(H,16,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSOQKJTVITMBL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)NC(=O)C=CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)NC(=O)/C=C/C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-dimethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B3020864.png)
![3-Oxa-6-azatricyclo[6.1.1.0^{1,6}]decane-4-carboxylic acid hydrochloride](/img/structure/B3020865.png)
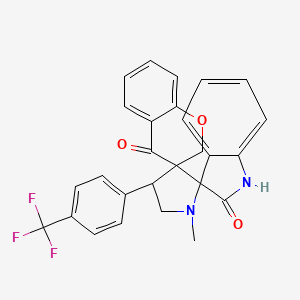
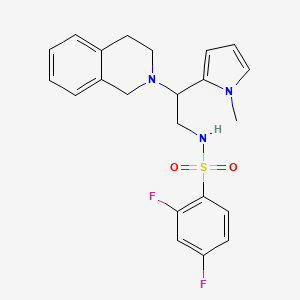
![2,2,2-trifluoro-N-(7-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl)acetamide](/img/structure/B3020870.png)

![1-(4-tert-butylphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3020872.png)

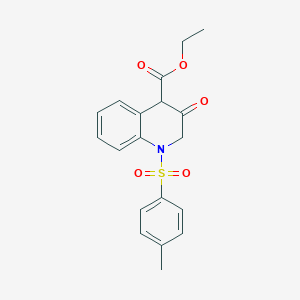
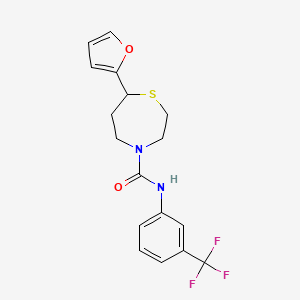
![4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3020881.png)
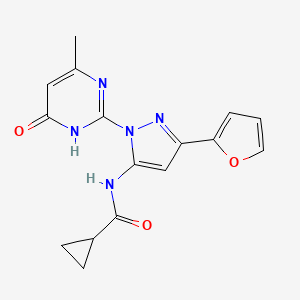
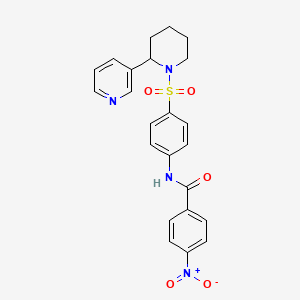
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3020886.png)